2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene

Description

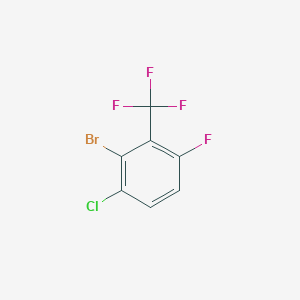

2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene is a halogenated benzene derivative with a unique substitution pattern. Its structure features bromo (Br) at position 2, chloro (Cl) at position 1, fluoro (F) at position 4, and a trifluoromethyl (-CF₃) group at position 3 (Figure 1). This arrangement creates a sterically hindered and electronically diverse aromatic system.

The compound’s reactivity and applications are influenced by the electron-withdrawing effects of -CF₃ and halogens, which polarize the aromatic ring.

Properties

IUPAC Name |

2-bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-6-3(9)1-2-4(10)5(6)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVMQOWOTGFQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the reaction of trifluoromethylbenzene with bromine and chlorine under controlled conditions. The reaction can be carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. For instance, a Friedel-Crafts acylation followed by halogenation steps can be employed. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to achieve high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biphenyl derivatives, which are valuable intermediates in pharmaceutical and material science applications .

Scientific Research Applications

2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions. The presence of multiple halogen atoms and a trifluoromethyl group enhances its reactivity and allows it to interact with different molecular targets. In nucleophilic aromatic substitution, the compound undergoes a two-step mechanism involving the addition of a nucleophile followed by the elimination of a halide ion .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differences are summarized in Table 1.

Key Observations:

- Electron Effects: The -CF₃ group in the target compound is more electron-withdrawing than -CH₃ (in 2-Bromo-3-chloro-4-fluorotoluene) or -OCF₃ (in 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene). This increases electrophilic substitution difficulty compared to methylated analogues .

- Steric Hindrance: Adjacent substituents (e.g., Br at 2 and Cl at 1 in the target) create steric challenges absent in derivatives like 4-Bromo-2-chlorobenzotrifluoride, where substituents are spaced farther apart .

Physical and Chemical Properties

Solubility and Stability

- Solubility: Trifluoromethylated benzenes (e.g., trifluoromethyl benzene in ) exhibit low polarity, making them effective antisolvents in perovskite synthesis. The target compound’s multiple halogens may reduce mutual solubility with polar solvents like DMF or DMSO compared to simpler derivatives .

- Thermal Stability: Halogens like Br and Cl increase molecular weight and may lower boiling points compared to non-halogenated analogues. For example, dichloromethane () has a lower boiling point than toluene, suggesting halogenation impacts volatility .

Reactivity

- Electrophilic Aromatic Substitution (EAS): The -CF₃ group deactivates the ring, directing incoming electrophiles to positions 5 or 6 (meta to -CF₃), whereas methoxy groups (e.g., in ) activate the ring for EAS at ortho/para positions .

Biological Activity

2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene (CAS No. 2169069-89-8) is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H3BrClF3

- Molecular Weight : 259.45 g/mol

- Structure : The compound features a benzene ring substituted with bromine, chlorine, and trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics, particularly the presence of the trifluoromethyl group. This group is known for enhancing lipophilicity and metabolic stability, which can improve the pharmacokinetic properties of drug candidates.

-

Inhibition of Enzymatic Activity :

- Compounds with similar structures have shown inhibitory effects on various enzymes, including those involved in cancer cell proliferation and inflammatory responses.

- For example, trifluoromethyl-substituted compounds have been reported to inhibit reverse transcriptase, an important target in antiviral therapies .

-

Anticancer Properties :

- Research indicates that halogenated benzene derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. The trifluoromethyl group may enhance these effects by modulating cell signaling pathways .

- A study on related compounds demonstrated that the incorporation of trifluoromethyl groups significantly increased potency against certain cancer cell lines .

- Neurotransmitter Modulation :

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating various fluorinated compounds, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis being further explored.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of specific kinases by fluorinated aromatic compounds. The study found that the introduction of trifluoromethyl groups enhanced binding affinity to target enzymes, leading to greater inhibition rates compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.